molecular formula C21H21N3O3S B11712840 5-cyano-6-(ethylsulfanyl)-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

5-cyano-6-(ethylsulfanyl)-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11712840
M. Wt: 395.5 g/mol
InChI Key: UGJCNPOGAMTNDB-UHFFFAOYSA-N
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Description

5-cyano-6-(ethylsulfanyl)-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a cyano group, an ethylsulfanyl group, a furan ring, a methoxyphenyl group, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-6-(ethylsulfanyl)-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through a thiolation reaction, where an ethylthiol is reacted with a suitable electrophile.

    Incorporation of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as the Suzuki or Heck coupling, using a furan-containing reagent.

    Addition of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a methoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine core, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or the furan ring to a tetrahydrofuran ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles under various conditions such as acidic, basic, or neutral environments.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amines or tetrahydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or cardiovascular activities.

Industry

In industry, the compound can be used in the development of new materials, such as polymers, coatings, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-cyano-6-(ethylsulfanyl)-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it acts as a receptor agonist or antagonist, it may bind to the receptor and modulate its activity.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.

    Nicardipine: A dihydropyridine calcium channel blocker used for the treatment of high blood pressure and angina.

Uniqueness

5-cyano-6-(ethylsulfanyl)-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

5-cyano-6-ethylsulfanyl-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C21H21N3O3S/c1-4-28-21-14(12-22)19(17-10-7-11-27-17)18(13(2)23-21)20(25)24-15-8-5-6-9-16(15)26-3/h5-11,19,23H,4H2,1-3H3,(H,24,25)

InChI Key

UGJCNPOGAMTNDB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2OC)C3=CC=CO3)C#N

Origin of Product

United States

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